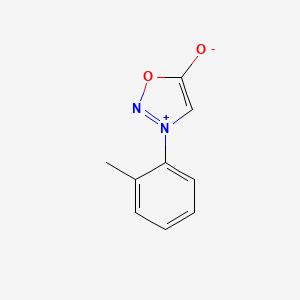

N-(o-Tolyl)-sydnon

Description

Overview of Sydnone (B8496669) Compounds as Mesoionic Heterocycles

Sydnones are a prominent class of mesoionic compounds, which are defined as dipolar, five- or six-membered heterocyclic compounds. ijcrt.orgresearchgate.net A key characteristic of mesoionic compounds is that they cannot be represented by a single covalent structure; instead, they are depicted as resonance hybrids of multiple polar forms. psu.edu This results in a delocalization of both positive and negative charges across the ring system. ijcrt.orgneliti.cominnovareacademics.in Sydnones are among the most extensively studied mesoionic compounds due to their stability and wide range of chemical reactivity. innovareacademics.inresearchgate.net They are generally crystalline solids, with aryl-substituted sydnones like N-(o-Tolyl)-sydnone typically being more stable than their alkyl counterparts. neliti.comjocpr.com

Sydnones are considered pseudo-aromatic heterocyclic compounds. neliti.comjocpr.com Their aromatic character arises from a sextet of π-electrons delocalized over the five-membered ring, a feature that contributes to their stability. psu.educhemicalbook.com However, recent computational studies suggest that while sydnones are well-stabilized by electron and charge delocalization, they may be considered nonaromatic. wikipedia.org

A defining feature of sydnones is their dipolar nature, with a unique distribution of electron density. ijcrt.orgjocpr.com The positive charge is delocalized among the atoms of the heterocyclic ring, while the negative charge is primarily associated with the exocyclic oxygen atom. ijcrt.orgneliti.cominnovareacademics.in This charge separation and delocalization are fundamental to the chemical behavior and reactivity of sydnones. ijcrt.org

The core of a sydnone molecule is a 1,2,3-oxadiazole (B8650194) ring. ijcrt.orgneliti.cominnovareacademics.in This five-membered ring is composed of one oxygen atom, two nitrogen atoms, and two carbon atoms. chemicalbook.com Specifically, sydnones are derivatives of 1,2,3-oxadiazolium-5-olates. neliti.comjocpr.com The 1,2,3-oxadiazole ring itself is generally unstable and tends to isomerize into an open-chain α-diazoketone. chemicalbook.com However, the mesoionic nature of the sydnone structure imparts significant stability to this heterocyclic system. chemicalbook.com

Specific Focus on N-(o-Tolyl)-sydnone (3-(o-Tolyl)sydnone)

N-(o-Tolyl)-sydnone is a specific derivative of the sydnone family where an ortho-tolyl group is attached to the nitrogen atom at the 3-position of the 1,2,3-oxadiazole ring.

N-aryl sydnones, including N-(o-Tolyl)-sydnone, are of significant research interest for several reasons. They serve as versatile synthons in organic chemistry, particularly in the synthesis of pyrazoles through 1,3-dipolar cycloaddition reactions. researchgate.netnih.govcore.ac.uk The electron-withdrawing nature of the sydnone ring can activate the attached aryl ring for nucleophilic aromatic substitution reactions. nih.gov Furthermore, N-aryl sydnones have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, which are influenced by the nature of the aryl substituent. ontosight.ainih.govindexcopernicus.com The ability to functionalize both the sydnone ring and the aryl substituent allows for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. core.ac.uk

Data Tables

Table 1: Key Characteristics of Sydnone Compounds

| Characteristic | Description |

| Compound Class | Mesoionic Heterocycle ijcrt.orgresearchgate.net |

| Core Structure | 1,2,3-Oxadiazole Ring ijcrt.orgneliti.cominnovareacademics.in |

| Aromaticity | Pseudo-aromatic neliti.comjocpr.com |

| Charge | Dipolar with delocalized positive and negative charges ijcrt.orgneliti.cominnovareacademics.in |

| Stability | Generally stable, especially aryl-substituted derivatives neliti.comchemicalbook.com |

Table 2: Structural Details of N-(o-Tolyl)-sydnone

| Feature | Description |

| Systematic Name | 3-(2-methylphenyl)sydnone |

| Synonym | 3-(o-tolyl)sydnone |

| Core Ring | 1,2,3-Oxadiazole ijcrt.orgneliti.cominnovareacademics.in |

| Substituent at N-3 | o-Tolyl group wikipedia.org |

| Substituent Characteristics | Aryl, nonpolar, hydrophobic wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

3483-18-9 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(2-methylphenyl)oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C9H8N2O2/c1-7-4-2-3-5-8(7)11-6-9(12)13-10-11/h2-6H,1H3 |

InChI Key |

BPBGWPOHEYHTJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[N+]2=NOC(=C2)[O-] |

Origin of Product |

United States |

Theoretical and Electronic Structure Investigations of N O Tolyl Sydnon

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to elucidate the geometric and electronic properties of molecules like N-(o-Tolyl)-sydnone. These methods allow for a detailed understanding of the molecule's stability, reactivity, and aromaticity.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of sydnones. DFT calculations are effective in predicting the geometry and energetic properties of these mesoionic compounds. Studies on related N-aryl sydnones have utilized DFT to analyze bond lengths, bond angles, and dihedral angles, providing insights into the planarity of the sydnone (B8496669) ring and the orientation of the aryl substituent.

For N-(o-Tolyl)-sydnone, DFT calculations would be instrumental in determining the preferred conformation of the o-tolyl group relative to the sydnone ring. The steric hindrance introduced by the ortho-methyl group is expected to influence this conformation, leading to a twisted arrangement rather than a coplanar one. This, in turn, would affect the electronic communication between the aromatic ring and the mesoionic system.

Table 1: Representative DFT-Calculated Geometrical Parameters for N-Aryl Sydnones

| Parameter | Typical Value Range |

|---|---|

| N-N Bond Length (Å) | 1.35 - 1.40 |

| N-O Bond Length (Å) | 1.38 - 1.42 |

| C=O Bond Length (Å) | 1.21 - 1.25 |

| C-N (ring) Bond Length (Å) | 1.32 - 1.36 |

Note: This table presents typical values for N-aryl sydnones and serves as an estimation for N-(o-Tolyl)-sydnone in the absence of specific published data.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to the study of sydnones. neliti.com These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. For N-(o-Tolyl)-sydnone, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to corroborate the results obtained from DFT.

These calculations are particularly useful for obtaining a precise picture of the electron distribution and for calculating properties such as dipole moments, which are significant for mesoionic compounds due to their inherent charge separation.

Molecular mechanics methods, while less detailed in terms of electronic structure, are highly efficient for exploring the conformational landscape of flexible molecules. For N-(o-Tolyl)-sydnone, a key conformational feature is the rotation around the N-aryl single bond. Molecular mechanics simulations can be used to map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. The presence of the ortho-methyl group in the tolyl substituent is expected to create a distinct rotational profile compared to an unsubstituted N-phenylsydnone. nih.gov

Electronic Structure and Aromaticity Characterization

The electronic nature of the sydnone ring is complex, exhibiting characteristics of both aromatic and non-aromatic systems. Understanding this duality is key to comprehending the reactivity and stability of N-(o-Tolyl)-sydnone.

The mesoionic nature of sydnones is defined by the delocalization of positive and negative charges within the molecule, which cannot be depicted by a single classical valence structure. wikipedia.org The positive charge is distributed over the ring atoms, while the negative charge is primarily located on the exocyclic oxygen atom. wikipedia.org

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution in N-(o-Tolyl)-sydnone. These calculations typically reveal a significant negative charge on the exocyclic oxygen and a distribution of positive charge across the N2, N3, and C4 atoms of the 1,2,3-oxadiazole (B8650194) ring. The o-tolyl group, being an electron-donating group, would slightly modulate this charge distribution compared to an unsubstituted phenyl ring.

Table 2: Representative Mulliken Atomic Charges for N-Aryl Sydnones

| Atom | Typical Charge (a.u.) |

|---|---|

| N2 | +0.2 to +0.4 |

| N3 | -0.1 to +0.1 |

| C4 | -0.2 to -0.4 |

| C5 | +0.3 to +0.5 |

Note: This table presents typical values for N-aryl sydnones and serves as an estimation for N-(o-Tolyl)-sydnone in the absence of specific published data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. For N-aryl sydnones, the HOMO is typically localized on the sydnone ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, on the other hand, is often distributed across both the sydnone and the aryl rings, suggesting that these regions are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of the electron-donating o-tolyl group is expected to raise the energy of the HOMO in N-(o-Tolyl)-sydnone, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to N-phenylsydnone.

Table 3: Representative HOMO-LUMO Energies and Gap for N-Aryl Sydnones

| Parameter | Typical Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

Note: This table presents typical values for N-aryl sydnones and serves as an estimation for N-(o-Tolyl)-sydnone in the absence of specific published data.

Aromatic Stabilization Energy Assessment

Table 1: Representative Aromatic Stabilization Energy (ASE) Calculation Methods

| Method | Description |

| Isodesmic Reactions | A hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, minimizing errors in computational energy calculations. |

| Homodesmotic Reactions | A refinement of isodesmic reactions where the hybridization states of the atoms and the number of hydrogen atoms attached to each carbon are also conserved. |

| NICS (Nucleus-Independent Chemical Shift) | A magnetic criterion for aromaticity, where negative values inside the ring typically indicate aromatic character. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | A geometry-based index of aromaticity, calculated from the bond lengths of the ring system. |

Conformational Landscape of the o-Tolyl Substituent

Steric and Electronic Influences of the ortho-Methyl Group

The ortho-methyl group exerts a notable steric hindrance, which influences the rotational barrier around the N-C(aryl) bond. This steric clash between the methyl group and the sydnone ring can force the tolyl group to adopt a non-planar conformation with respect to the heterocyclic ring to minimize repulsive interactions. This twisting of the aryl group can, in turn, affect the electronic communication between the two ring systems. Electronically, the methyl group is a weak electron-donating group, which can subtly influence the electron density on the sydnone ring.

Theoretical Prediction of Stable Conformations

Theoretical calculations, particularly using DFT methods, are instrumental in predicting the stable conformations of N-(o-Tolyl)-sydnone. By performing a rotational scan around the N-C(aryl) bond, a potential energy surface can be generated. This surface reveals the energy minima corresponding to the most stable conformations and the energy maxima representing the transition states for rotation. These calculations typically indicate that the lowest energy conformation is one where the tolyl group is significantly twisted out of the plane of the sydnone ring to alleviate steric strain.

Table 2: Theoretical Conformational Analysis of N-(o-Tolyl)-sydnone

| Parameter | Predicted Value | Method |

| Dihedral Angle (Sydnone-Aryl) | 60-90° | DFT (B3LYP/6-31G) |

| Rotational Energy Barrier | 5 - 15 kcal/mol | DFT (B3LYP/6-31G) |

Note: The values presented are estimates based on computational studies of related ortho-substituted N-aryl heterocycles and may vary depending on the specific computational method and basis set used.

Theoretical Modeling of Reactivity Descriptors

Commonly calculated reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals can indicate the most probable sites for chemical reactions.

Table 3: Calculated Reactivity Descriptors for N-Phenylsydnone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| N-Phenylsydnone | -6.5 | -1.2 | 5.3 | 3.85 | 2.65 |

| N-(p-Tolyl)-sydnone | -6.4 | -1.1 | 5.3 | 3.75 | 2.65 |

| N-(o-Tolyl)-sydnone (Estimated) | -6.4 | -1.1 | 5.3 | 3.75 | 2.65 |

Note: The values for N-(o-Tolyl)-sydnone are estimated based on the trends observed for other substituted N-phenylsydnones, as specific computational data for this compound is not widely published. The actual values may differ.

Synthetic Methodologies for N O Tolyl Sydnon and Its Derivatives

Classical Synthesis via Cyclodehydration of N-Nitroso-N-(o-tolyl)amino Acids

The foundational method for synthesizing sydnones, including N-(o-tolyl)-sydnone, involves the cyclodehydration of N-nitroso derivatives of N-substituted α-amino acids. researchgate.net This classical approach remains a cornerstone in the synthesis of this class of mesoionic compounds.

Historical Development of Sydnone (B8496669) Synthesis (Earl and Mackney)

The first synthesis of a sydnone was reported in 1935 by J.C. Earl and A.W. Mackney at the University of Sydney, from which the name "sydnone" is derived. neliti.comresearchgate.net They treated N-nitroso-N-phenylglycine with acetic anhydride (B1165640) and obtained a neutral, stable crystalline product. innovareacademics.injjtujournals.com Initially, they assigned a bicyclic structure to this new compound. core.ac.uk However, this was later proven incorrect by Baker, Ollis, and Poole, who established the now-accepted mesoionic, monocyclic structure. neliti.comcore.ac.uk

The original procedure developed by Earl and Mackney involved dissolving the N-nitroso-N-arylglycine in an excess of acetic anhydride at room temperature. innovareacademics.in The reaction, however, was slow, often requiring several days to reach completion. core.ac.uk The necessary N-nitroso intermediate is typically prepared through the conventional nitrosation of the corresponding N-substituted amino acid using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. innovareacademics.inresearchgate.net

Role of Dehydrating Agents (e.g., Acetic Anhydride, Thionyl Chloride, Trifluoroacetic Acid Anhydride)

The cyclodehydration step is critical for the formation of the sydnone ring. While acetic anhydride was the first dehydrating agent used, several other reagents have since been employed to improve reaction times and yields. researchgate.net

Acetic Anhydride (Ac₂O): This was the original reagent used by Earl and Mackney. neliti.cominnovareacademics.in While effective, reactions with acetic anhydride can be slow, sometimes taking days at room temperature. core.ac.uk Heating can accelerate the process. ijcrt.org

Thionyl Chloride (SOCl₂): In 1950, Baker et al. introduced the use of thionyl chloride. innovareacademics.inresearchgate.net This reagent allows for the conversion of N-nitroso amino acids to sydnones in just a few minutes at room temperature in dry ether, although initial reported yields were low (28%). innovareacademics.inresearchgate.net An improved yield of 75% was achieved within 25 minutes by using thionyl chloride in a mixture of cold dioxane and pyridine. innovareacademics.in

Trifluoroacetic Anhydride (TFAA): The use of trifluoroacetic anhydride has become a preferred method for sydnone synthesis. neliti.comcore.ac.uk It is a much more powerful dehydrating agent than acetic anhydride, leading to significantly faster reaction rates. ijcrt.org Cyclizations with TFAA are often complete in less than 15 minutes, even at low temperatures (-5°C to 0°C), and typically provide high yields (over 90% for N-phenylsydnone). core.ac.ukwright.edu For instance, the heat-labile 3-(2-methoxycarbonylphenyl) sydnone was successfully prepared in a 75% yield within one hour using TFAA in dichloromethane (B109758) at 5°C. innovareacademics.in

Other less common dehydrating agents that have been successfully used include phosphorus pentoxide and carbonyl chloride. researchgate.netcore.ac.uk

Table 1: Comparison of Dehydrating Agents in Sydnone Synthesis

| Dehydrating Agent | Typical Reaction Conditions | Reaction Time | Reported Yields | Notes |

|---|---|---|---|---|

| Acetic Anhydride | Room temperature | Several days | Moderate to Good | The original method; can be slow. core.ac.uk |

| Thionyl Chloride | Room temp. in dry ether or cold dioxane/pyridine | Few minutes | Low (28%) to Improved (75%) | Faster than acetic anhydride. innovareacademics.inresearchgate.net |

| Trifluoroacetic Anhydride | Low temp. (-5°C to 0°C) | < 15 minutes | High (>90%) | The method of choice for rapid and high-yield synthesis. core.ac.uk |

Mechanistic Pathways of Cyclodehydration

The mechanism of the cyclodehydration of an N-nitroso amino acid, such as N-nitroso-N-(o-tolyl)aminoacetic acid, by acetic anhydride was elucidated by Baker and his colleagues. neliti.cominnovareacademics.in The process is understood to proceed through a series of steps:

Formation of a Mixed Anhydride: The reaction is initiated by the formation of a mixed anhydride intermediate from the N-nitroso amino acid and acetic anhydride. This step enhances the electrophilic character of the carbonyl group of the amino acid. neliti.com

Ring Closure: A nucleophilic attack by the oxygen atom of the nitroso group on the activated carbonyl carbon leads to the closure of the five-membered ring. neliti.comresearchgate.net

Elimination of Acetate (B1210297): The subsequent loss of an acetate group results in the formation of a double bond between the two nitrogen atoms. researchgate.net

Proton Loss and Enolization: Finally, the loss of a proton and the formation of the enolic exocyclic oxygen atom yields the stable, aromatic mesoionic sydnone ring. researchgate.net

Modern Synthetic Strategies for N-(o-Tolyl)-sydnones and Related Structures

While the classical methods remain prevalent, modern synthetic chemistry has introduced more efficient and streamlined approaches for the synthesis of N-(o-tolyl)-sydnones and their derivatives.

Catalytic Approaches (e.g., NaNO₂/Ac₂O under neutral conditions)

Researchers have developed catalytic methods to facilitate the conversion of N-arylglycines to sydnones under neutral conditions. One notable approach involves the use of sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) in the presence of a catalyst. lookchem.com For example, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been shown to act as efficient promoters for this transformation. innovareacademics.in Stirring an N-arylglycine with TBBDS or DBH, sodium nitrite, and acetic anhydride in dichloromethane at low temperatures (5°C) can produce the corresponding sydnone in very good yields (80-88% for nitrophenyl-substituted sydnones) over several hours. innovareacademics.in These catalytic methods are particularly advantageous for substrates that are sensitive to the acidic conditions of traditional nitrosation. ijcrt.org

One-Pot Transformations

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods for the synthesis of N-arylsydnones from N-arylglycines have been developed. innovareacademics.in These procedures typically combine the N-nitrosation and cyclodehydration steps.

For instance, the catalytic systems using TBBDS or DBH with NaNO₂ and Ac₂O function as one-pot transformations, converting N-arylglycines directly to N-arylsydnones. innovareacademics.in Another example is a robust, three-step one-pot procedure for constructing 1,4-disubstituted pyrazoles from arylglycines, which proceeds via an in-situ generated sydnone intermediate that then undergoes a copper-catalyzed cycloaddition reaction with an alkyne. acs.org Such integrated synthetic sequences highlight the evolution of sydnone chemistry towards more sophisticated and efficient methodologies. rsc.org

Preparation of Ortho-Substituted N-Aryl Sydnones

The preparation of ortho-substituted N-aryl sydnones, such as N-(o-Tolyl)-sydnone, generally follows the conventional synthetic pathway for sydnone formation. nih.govwright.edu This process begins with an appropriate ortho-substituted aniline, in this case, o-toluidine.

The general synthetic sequence is as follows:

N-alkylation of the aniline: The primary aromatic amine is reacted with an appropriate reagent to introduce a glycine (B1666218) moiety.

N-nitrosation: The resulting N-aryl glycine is then treated with a nitrosating agent to form the N-nitroso-N-aryl glycine intermediate. neliti.comresearchgate.net

Cyclodehydration: The final step involves the cyclization of the N-nitroso compound, typically using a dehydrating agent like acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA), to yield the N-aryl sydnone. ijcrt.orgresearchgate.net

Studies have shown that ortho-substitution on the N-aryl ring is well-tolerated in sydnone synthesis. nih.gov For instance, the synthesis of various ortho-substituted N-aryl sydnones has been successfully achieved with good yields. nih.gov The presence of an ortho-tolyl group, as in N-(o-Tolyl)-sydnone, does not significantly hinder the cyclization process. The structure of 3-(p-tolyl)sydnone has been confirmed by X-ray crystallography, providing insight into the bond characteristics of the sydnone ring. neliti.cominnovareacademics.in

A general procedure for the synthesis of N-arylsydnones involves preparing N-aryl glycines as intermediates, followed by N-nitrosation and cyclodehydration to afford the final mesoionic compounds in good yields. nih.gov

Synthesis of Diverse N-(o-Tolyl)-sydnone Derivatives

The N-(o-Tolyl)-sydnone core can be further modified to introduce a variety of functional groups, enhancing its utility in different applications. These modifications can occur at the C-4 position of the sydnone ring or by altering the o-tolyl substituent itself.

The C-4 position of the sydnone ring, if unsubstituted, is susceptible to electrophilic aromatic substitution (EAS) and metallation reactions. ijcrt.org This reactivity allows for the introduction of various functional groups.

Halogenation: A range of halogenation methods has been developed to introduce chloro, bromo, and iodo groups at the C-4 position using various electrophilic halogenating reagents. ijcrt.org

Direct Arylation: A versatile method for the direct arylation of the C-4 position of sydnones, including those with aryl substituents, has been developed using palladium catalysis. This reaction exhibits a broad scope, accommodating aryl chlorides as coupling partners. core.ac.uk

Table 1: Examples of Direct Arylation of Sydnones core.ac.uk

| Sydnone Reactant | Aryl Halide | Product | Yield (%) |

| N-Methylsydnone | 4-Chlorotoluene | 4-(p-Tolyl)-N-(methyl)sydnone | 67 |

| 3-(4-Methoxyphenyl)sydnone | 4-Chloroanisole | 3,4-Bis(4-methoxyphenyl)sydnone | 97 |

This table is generated based on data for similar direct arylation reactions and illustrates the potential for functionalizing the sydnone ring.

While direct modification of the o-tolyl group on a pre-formed N-(o-Tolyl)-sydnone is less common, the synthesis of derivatives can be achieved by starting with a modified o-toluidine. However, a conceptually related transformation is the synthesis of thiourea (B124793) derivatives, which demonstrates the reactivity of amino groups that could be conceptually linked to the starting aniline. The synthesis of N,N'-disubstituted thioureas is a straightforward process. mdpi.com

A general method for the synthesis of thiourea involves the reaction of an amine with an isothiocyanate. mdpi.com For example, 1-((6,6-dimethyl-6,7-dihydro-1H-inden-4(5H)-ylidene)methyl)-3-(o-tolyl)thiourea has been synthesized. mdpi.com This demonstrates a synthetic route to a complex molecule incorporating the o-tolyl group within a thiourea structure.

Another efficient and environmentally friendly method for synthesizing substituted thiourea derivatives involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org This approach is particularly effective for aliphatic primary amines. organic-chemistry.org

Table 2: Synthesis of N-(o-Tolyl)thiourea Derivative mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 5-((6,6-dimethyl-4,5,6,7-tetrahydro-1H-inden-4-yl)methyl)-1,3,4-thiadiazol-2-amine | o-tolyl isothiocyanate | 1-((6,6-dimethyl-6,7-dihydro-1H-inden-4(5H)-ylidene)methyl)-3-(o-tolyl)thiourea |

This table illustrates the synthesis of a complex thiourea derivative containing the o-tolyl moiety.

Reactivity and Reaction Mechanisms of N O Tolyl Sydnon

Electronic Features Governing Reactivity

Sydnones, including N-(o-tolyl)-sydnone, are classified as mesoionic compounds. These are five-membered heterocyclic pseudo-aromatic molecules that cannot be represented by a single covalent or polar structure but rather as a hybrid of several mesomeric forms. beilstein-journals.orginnovareacademics.in The 1,2,3-oxadiazole (B8650194) core possesses a delocalized positive charge shared among the five ring atoms, which is balanced by a negative charge on the exocyclic oxygen atom. innovareacademics.inneliti.com This unique electronic structure is the foundation of their chemical reactivity.

Nucleophilic and Acidic Nature of C4 Position

The carbon at the C4 position of the sydnone (B8496669) ring exhibits both nucleophilic and acidic characteristics, making it highly reactive toward electrophiles. innovareacademics.inneliti.com The high electron density at this position, supported by molecular orbital calculations, makes it susceptible to electrophilic substitution. innovareacademics.inijcrt.org This reactivity is so pronounced that electrophilic substitution is a common reaction for sydnones unsubstituted at the C4 position. ijcrt.org

Conversely, the hydrogen atom at the C4 position also displays acidic properties. innovareacademics.inneliti.com Studies on 3-phenylsydnone (B89390) have reported a pKa value in the range of 18-20, indicating significant acidity for a carbon-bound proton. innovareacademics.inijcrt.org This acidity is attributed to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms in the ring. researchgate.net

Exocyclic Oxygen and Carbonyl Character

The exocyclic oxygen atom at the C5 position bears a significant negative charge. innovareacademics.inneliti.com X-ray crystallographic studies of various sydnones, including 3-(p-tolyl)sydnone, have determined the C5-O bond length to be approximately 1.196 to 1.2089 Å, which is consistent with a C=O double bond. neliti.comiucr.org

Molecular orbital calculations and spectroscopic data further elucidate the nature of this bond. The calculated bond order for the C5-O6 bond in related sydnones points to a carbonyl-like double bond character. neliti.comijcrt.orgresearchgate.net The exocyclic oxygen is highly negatively charged (-0.53), even more so than the carbonyl oxygen in butyrolactone (-0.38), indicating a very polarizable carbonyl group. neliti.comijcrt.orgresearchgate.net This is supported by 13C NMR spectroscopy, where the C5 carbon signal appears in the carbonyl region, typically between 160-170 ppm. neliti.comijcrt.org Infrared spectroscopy also shows a characteristic C=O stretching band in the range of 1740 to 1770 cm⁻¹. innovareacademics.in

Cycloaddition Reactions of 3-(o-Tolyl)sydnone

One of the most characteristic and synthetically useful reactions of sydnones is the 1,3-dipolar cycloaddition. beilstein-journals.orgnih.gov In these reactions, sydnones act as masked 1,3-dipoles, reacting with various dipolarophiles, such as alkenes and alkynes. beilstein-journals.orgnih.gov These reactions can be initiated either thermally or photochemically, often leading to the formation of pyrazole (B372694) or pyrazoline derivatives. beilstein-journals.orgacs.org

1,3-Dipolar Cycloadditions with Dipolarophiles

Sydnones participate in [3+2] cycloaddition reactions where the N2 and C4 atoms of the sydnone ring react with a two-atom dipolarophile. thieme-connect.deorganic-chemistry.org This process involves the loss of a molecule of carbon dioxide. thieme-connect.depsu.edu

In the presence of heat, sydnones react with dipolarophiles like alkynes and alkenes to yield pyrazoles and pyrazolines, respectively. beilstein-journals.orgnih.gov The reaction with alkynes is a well-established method for synthesizing substituted pyrazoles. nih.govthieme-connect.deresearchgate.net The thermal reaction proceeds through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude carbon dioxide and form the stable aromatic pyrazole ring. thieme-connect.de

For instance, the reaction of 3-(4-tolyl)sydnone with cyclopentadiene (B3395910) in refluxing xylene yields 1-(4-tolyl)-5a,6-dihydro-5H-cyclopenta[c]pyrazole among other products. psu.edu Similarly, reactions with various acetylenic esters lead to the formation of new pyrazole derivatives. lew.ro However, these thermal reactions often require high temperatures and can result in a mixture of regioisomers when unsymmetrical alkynes are used. nih.govresearchgate.net

Table 1: Examples of Thermal Cycloaddition Reactions of Sydnones

| Sydnone Reactant | Dipolarophile | Product(s) | Yield (%) | Conditions | Reference |

| 3-Phenylsydnone | Propene | 3-Methylpyrazole and 4-Methylpyrazole | 71 and 12 | - | psu.edu |

| 3-Phenylsydnone | Acrylonitrile | 3-Cyanopyrazole | - | - | psu.edu |

| 3-(4-tolyl)sydnone | Cyclopentadiene | 1-(4-tolyl)-5a,6-dihydro-5H-cyclopenta[c]pyrazole and other adducts | - | Refluxing xylene | psu.edu |

| 3-(2,4-dimethylphenyl)sydnone | Dimethylacetylenedicarboxylate | Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-4,5-dicarboxylate | - | - | lew.ro |

| trans-3-(stilbenylmethyl)sydnone | (intramolecular) | 3-(4-methylphenyl)-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole | 50 | - | beilstein-journals.org |

| cis-3-(stilbenylmethyl)sydnone | (intramolecular) | 11-(4-methylphenyl)-9,10-diazatricyclo[7.2.1.02,7]dodeca-2,4,6,10-tetraene | 22 | - | beilstein-journals.org |

Data sourced from multiple studies.

Upon photolysis, sydnones behave differently. Irradiation with UV light causes the sydnone ring to cleave, eliminating carbon dioxide and forming a highly reactive nitrile imine intermediate. beilstein-journals.orgacademie-sciences.fr This intermediate is a key species that can be trapped by dipolarophiles. beilstein-journals.orgacademie-sciences.fr

In the context of N-(o-tolyl)-sydnone derivatives, such as 3-(stilbenylmethyl)sydnones, photochemical irradiation leads to the formation of the nitrile imine. beilstein-journals.org This intermediate can then undergo an intramolecular [3+2] cycloaddition with a tethered double bond, leading to the formation of complex polycyclic structures. beilstein-journals.org For example, the photolysis of trans- or cis-o-stilbene-methylene-sydnones results in the formation of nitrile imine intermediates that are trapped by the stilbene (B7821643) double bond to give dihydro-pyrazolo[5,1-a]isoindole derivatives. beilstein-journals.org If no internal dipolarophile is available, the nitrile imine can be trapped by an external one, such as acrolein, to form pyrazoline derivatives. beilstein-journals.orgacademie-sciences.fr This confirms the existence of the nitrile imine as a distinct intermediate in the photochemical pathway. beilstein-journals.orgrsc.org

Regioselectivity and Stereoselectivity in Cycloaddition Products

The 1,3-dipolar cycloaddition reaction of sydnones, including N-(o-Tolyl)-sydnone, with dipolarophiles like alkynes and alkenes is a cornerstone of their reactivity, leading to the formation of pyrazole derivatives. nih.govbenthamdirect.com However, the regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents on both the sydnone and the dipolarophile. whiterose.ac.uk

Thermal cycloadditions between sydnones and alkynes often necessitate harsh conditions, such as high temperatures and prolonged reaction times, which can result in poor regioselectivity. nih.govdntb.gov.ua For terminal alkynes, thermal reactions generally show high regioselectivity, favoring the formation of the 1,3-disubstituted pyrazole. whiterose.ac.ukwhiterose.ac.uk The reaction proceeds through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield the aromatic pyrazole. thieme-connect.de The presence of electron-withdrawing groups on the N-aryl ring of the sydnone can enhance the yield of the cycloaddition reaction. lew.ro Conversely, the electron-donating nature of the ortho-tolyl group in N-(o-tolyl)-sydnone may influence its reactivity profile compared to N-phenylsydnone.

The table below summarizes the general regiochemical outcomes in sydnone cycloadditions.

| Dipolarophile | Reaction Condition | Predominant Regioisomer | Citation(s) |

| Terminal Alkyne | Thermal (High Temp.) | 1,3-Disubstituted Pyrazole | whiterose.ac.ukwhiterose.ac.uk |

| Terminal Alkyne | Cu(I) Catalysis | 1,4-Disubstituted Pyrazole | thieme-connect.debeilstein-journals.org |

| Terminal Alkyne | Cu(OTf)₂ Catalysis | 1,3-Disubstituted Pyrazole | whiterose.ac.ukthieme-connect.de |

| Terminal Alkyne | Cu(OAc)₂ Catalysis | 1,4-Disubstituted Pyrazole | whiterose.ac.ukthieme-connect.de |

| Alkynylboronate | Thermal (High Temp.) | 1,3-Disubstituted-4-boronate Pyrazole | whiterose.ac.uk |

Metal-Catalyzed Cycloadditions (e.g., Cu(I) catalysis)

To mitigate the demanding conditions and frequent lack of regiocontrol in thermal cycloadditions, metal-catalyzed variants have been developed. nih.govbenthamdirect.com Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) has emerged as a particularly effective method. nih.govbenthamdirect.comdntb.gov.ua

Copper(I) Catalysis: The use of copper(I) complexes, especially with phenanthroline-type ligands, facilitates the [3+2] cycloaddition with terminal alkynes under significantly milder conditions. thieme-connect.debeilstein-journals.org This method is highly regioselective, exclusively yielding 1,4-disubstituted pyrazoles in high yields. thieme-connect.de The proposed mechanism is analogous to the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), involving the formation of a copper(I)-acetylide intermediate that reacts with the sydnone dipole. whiterose.ac.ukthieme-connect.de

Copper(II) Catalysis: Interestingly, the choice of the copper(II) salt and its counter-ion can dramatically switch the regioselectivity of the cycloaddition. whiterose.ac.ukthieme-connect.de

Copper(II) acetate (B1210297) (Cu(OAc)₂): In contrast, using Cu(OAc)₂ as the promoter system leads to the selective formation of 1,4-disubstituted pyrazoles. whiterose.ac.ukthieme-connect.de The mechanism in this case is believed to involve the in situ reduction of Cu(II) to Cu(I) by the terminal alkyne, which then forms the reactive copper(I)-acetylide species, directing the cycloaddition towards the 1,4-isomer. thieme-connect.de

The development of these copper-catalyzed systems has greatly expanded the synthetic utility of N-arylsydnones like N-(o-tolyl)-sydnone, allowing for the regioselective preparation of a wide array of polysubstituted pyrazoles under mild conditions. researchgate.netwhiterose.ac.uk

Intramolecular Cycloaddition Reactions (e.g., o-Stilbene-methylene-3-sydnones)

The sydnone moiety can participate in intramolecular 1,3-dipolar cycloadditions when tethered to a suitable dipolarophile. beilstein-journals.org A notable example involves o-stilbene-methylene-3-sydnones, where a stilbene unit is linked to the N-3 position of the sydnone ring via a methylene (B1212753) bridge. beilstein-journals.orgacs.orgresearchgate.net These substrates can undergo intramolecular [3+2] cycloadditions induced either thermally or photochemically, leading to distinct polycyclic heterocyclic products. beilstein-journals.org

Photochemical Cycloaddition: Upon photolysis, the sydnone ring can open to form a nitrile imine intermediate. beilstein-journals.orgresearchgate.net This highly reactive species is then trapped intramolecularly by the double bond of the stilbene moiety. The stereochemistry of the stilbene (cis or trans) dictates the stereochemistry of the resulting polycyclic pyrazoline product. For instance, irradiation of trans- and cis-3-(stilbenylmethyl)sydnones yields trans- and cis-3-aryl-3a,8-dihydro-3H-pyrazolo[5,1-a]isoindoles, respectively. beilstein-journals.org

Thermal Cycloaddition: In thermal reactions, the sydnone does not proceed via a nitrile imine. Instead, it acts as a masked cyclic azomethine imine dipole. beilstein-journals.orgresearchgate.net The intramolecular [3+2] cycloaddition of the trans-stilbene (B89595) derivative leads to a 3-aryl-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole. beilstein-journals.org The cis-stilbene (B147466) isomer yields a different bridged polycyclic system, 11-aryl-9,10-diazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6,10-tetraene. beilstein-journals.org These transformations highlight how N-(o-tolyl)-sydnone derivatives, appropriately functionalized at the ortho-methyl group, could serve as precursors to complex, fused heterocyclic systems.

Ring Opening Reactions of the Sydnone Moiety

Despite their pseudo-aromatic stability, sydnone rings can be cleaved under specific conditions, a reactivity that can be exploited for synthetic purposes. ias.ac.inslideshare.net

N-(o-Tolyl)-sydnone, like other N-arylsydnones, is susceptible to degradation upon heating in the presence of strong acids, such as concentrated hydrochloric acid. ias.ac.inijcrt.org This acid-induced ring cleavage results in the quantitative formation of the corresponding monosubstituted hydrazine (B178648) salt and carbon dioxide. ias.ac.inijcrt.org For N-(o-tolyl)-sydnone, this reaction would yield o-tolylhydrazine (B1593758) hydrochloride. This pathway provides a convenient synthetic route to hydrazines that may be difficult to prepare through other methods, effectively using the sydnone ring as a stable precursor or protecting group for a hydrazine moiety. ias.ac.in A similar ring-opening mechanism is observed in the metabolic activation of certain sydnone-based drugs, which undergo hydrolysis at physiological pH to release N-nitroso derivatives. rsc.orgrsc.org

The sydnone ring can also be opened by the action of nucleophiles. researchgate.net For example, treatment of N-arylsydnones with secondary amines can lead to ring opening and the formation of N,N-disubstituted-N'-aryl-hydrazino-acetamides. lew.ro The reaction likely involves nucleophilic attack at the C-5 carbonyl carbon, followed by cleavage of the heterocyclic ring. The susceptibility of the sydnone ring to nucleophilic attack has also been considered in the synthesis of sydnonimines from sydnones, where amines react with activated triflated sydnones in a nucleophilic aromatic substitution-type process. rsc.org These reactions demonstrate that the stability of the N-(o-tolyl)-sydnone ring can be overcome by various nucleophiles, leading to acyclic hydrazine derivatives. core.ac.uk

Under certain conditions, sydnones can undergo rearrangement to form more stable heterocyclic isomers. A significant example is the rearrangement of N-arylsydnones into 3-aryl-1,3,4-oxadiazolin-2-ones. researchgate.net This transformation has been observed to occur efficiently under heated ball-milling conditions, particularly when attempting bromination at the C-4 position using N-bromosuccinimide (NBS) in the presence of acetic anhydride (B1165640). researchgate.net The reaction involves a complex sequence that results in the loss of the original C-4 carbon and re-cyclization to the oxadiazolinone ring system. This demonstrates a pathway where the sydnone scaffold can be chemically transformed into a different, yet related, heterocyclic core.

Functionalization of the Sydnone Ring

The C4 position of the sydnone ring is electron-rich and possesses a notable acidity, making it the primary site for electrophilic substitution and metallation reactions. ijcrt.org The partial negative charge at this position activates it for a variety of functionalization reactions. core.ac.uk

Halogenation (e.g., Bromination)

The introduction of halogens at the C4 position of the sydnone ring is a well-established transformation, proceeding through electrophilic aromatic substitution pathways. ijcrt.org A range of halogenating agents can be employed to synthesize chloro, bromo, and iodo analogues. ijcrt.orgcore.ac.uk

Bromination is the most studied halogenation reaction for sydnones and was first achieved in 1946. ijcrt.org The reaction can be carried out using various reagents under mild conditions. For N-aryl substituted sydnones, such as N-(o-Tolyl)-sydnone, these methods are generally effective and tolerate a variety of functional groups on the N-aryl substituent. ijcrt.org

Common methods for the bromination of the sydnone ring at the C4 position include:

Elemental Bromine: The use of bromine in a solvent like acetic acid is a classic method for this transformation. ijcrt.orghelsinki.fi

N-Bromosuccinimide (NBS): NBS serves as a reliable and easily handled source of electrophilic bromine for the C4-bromination of sydnones. ijcrt.orgcore.ac.uk

Potassium Bromate/Hydrobromic Acid: The combination of KBrO₃ and HBr provides an in situ source of bromine for the reaction. ijcrt.org

Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS), and iodination can be performed with iodine monochloride (ICl) in acetic acid. core.ac.uk The synthesis of 4-iodosydnones is generally considered more challenging than the corresponding bromination or chlorination. core.ac.uk

Table 1: Reagents for Halogenation of Sydnones at C4

| Halogen | Reagent(s) | Reference |

|---|---|---|

| Bromine | Bromine in Acetic Acid | ijcrt.orghelsinki.fi |

| N-Bromosuccinimide (NBS) | ijcrt.orgcore.ac.uk | |

| KBrO₃ / HBr | ijcrt.org | |

| Chlorine | N-Chlorosuccinimide (NCS) | core.ac.uk |

| Iodine | Iodine Monochloride (ICl) | core.ac.uk |

Direct Acylation and Formylation

The electron-rich nature of the C4 position allows for direct acylation and formylation reactions, introducing valuable keto and aldehyde functionalities onto the sydnone core.

Formylation is most commonly achieved via the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgtcichemicals.com The electron-rich sydnone ring acts as the aromatic substrate, attacking the electrophilic Vilsmeier reagent (a chloroiminium ion). organic-chemistry.org The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the 4-formylsydnone. wikipedia.orgorganic-chemistry.org The Vilsmeier-Haack reaction is not only used for formylation but can also be employed in ring-closure reactions to produce higher-yield products. dut.ac.za In some cases, the Vilsmeier-Haack conditions can lead to unexpected ring transformations rather than simple formylation, highlighting the complex reactivity of the sydnone system. acs.org

Direct acylation can be more challenging. However, it can be accomplished by first converting the sydnone into an organometallic intermediate. For instance, lithiation at C4 followed by transmetallation with a copper(I) salt generates a sydnonyl cuprate (B13416276). This cuprate can then react with reactive acyl chlorides to afford the corresponding 4-acylsydnone derivatives. core.ac.uk

Direct Arylation and Alkylation

Modern cross-coupling methods have enabled the direct functionalization of the sydnone C4-H bond with aryl and alkenyl groups, bypassing the need for pre-functionalization like halogenation or lithiation.

Direct Arylation of sydnones is efficiently achieved using palladium catalysis. core.ac.ukresearchgate.net This methodology allows for the coupling of both N-aryl- and N-alkylsydnones with a broad scope of aryl halides, including aryl chlorides, bromides, and iodides. core.ac.ukwhiterose.ac.uk A typical catalytic system involves a palladium source, such as palladium(II) acetate, a phosphine (B1218219) ligand like XPhos, and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF. core.ac.uk This approach provides a versatile route to highly substituted pyrazoles, as the resulting 4-arylsydnones can serve as precursors in subsequent cycloaddition reactions. core.ac.ukwhiterose.ac.uk

Table 2: General Conditions for Palladium-Catalyzed Direct Arylation of Sydnones

| Component | Example | Role | Reference |

|---|---|---|---|

| Sydnone | N-(o-Tolyl)-sydnone | Substrate | core.ac.uk |

| Coupling Partner | Aryl Chloride, Bromide, or Iodide | Aryl Source | core.ac.ukresearchgate.net |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Pre-catalyst | core.ac.uk |

| Ligand | XPhos | Stabilizes Pd center | core.ac.ukwhiterose.ac.uk |

| Base | Potassium Carbonate (K₂CO₃) | Proton abstractor | core.ac.uk |

| Solvent | DMF | Reaction Medium | core.ac.uk |

Direct Alkenylation has also been reported under palladium catalysis, allowing for the functionalization of sydnones with alkenyl halides. researchgate.net Furthermore, reaction of a 4-chloromercurio-sydnone intermediate with electron-deficient olefins in the presence of a palladium catalyst yields 4-alkenylsydnones. core.ac.uk

Lithiation at C4 and Subsequent Electrophilic Quenching

The proton at the C4 position of the sydnone ring is significantly acidic (pKa of 3-phenylsydnone is estimated to be 18-20), allowing for facile deprotonation. ijcrt.org This is commonly achieved using a strong base, most often n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF. ijcrt.orgcore.ac.uk The resulting 4-lithiosydnone is a potent nucleophile and a versatile intermediate for introducing a wide range of substituents by quenching with various electrophiles. ijcrt.orgoup.com

This two-step sequence of lithiation followed by electrophilic quench provides access to a diverse array of 4-substituted sydnones that may be difficult to obtain through direct electrophilic substitution. The reactivity of the 4-lithiosydnone anion is distinct from that of ordinary aromatic analogues. oup.com

Table 3: Electrophilic Quenching of 4-Lithiosydnones

| Electrophile | Product Type | Example Product | Reference |

|---|---|---|---|

| Disulfides (RSSR) | 4-Thioethers | 3-(p-Tolyl)-4-(p-tolylthio)sydnone | oup.com |

| Iodine (I₂) | 4-Iodosydnones | 3-(4-Methyl-2-iodophenyl)-4-iodosydnone | core.ac.uk |

| Acyl Chlorides (RCOCl) | 4-Acylsydnones | 4-Acyl derivatives | core.ac.uk |

| Phenylselenenyl Chloride | 4-Selenides | 4-(Phenylseleno)sydnone | oup.com |

| Chlorotrimethylsilane | 4-Silylsydnones | 4-(Trimethylsilyl)sydnone | - |

| Carbon Dioxide (CO₂) | 4-Carboxylic Acids | 3-Phenyl-4-sydnonecarboxylic acid | - |

Generation and Reactivity of Sydnone Methides and N-Heterocyclic Carbenes

Beyond simple functionalization, the sydnone ring can be chemically manipulated to generate highly reactive intermediates, such as anionic N-heterocyclic carbenes (aNHCs), which opens up new avenues of reactivity.

Deprotonation at C4 to Form Anionic N-Heterocyclic Carbenes

Deprotonation of the sydnone ring at the C4 position generates a sydnone anion. rsc.org This species can be described by several resonance structures, including one that represents it as an anionic N-heterocyclic carbene (aNHC) . helsinki.fi This places these anions at the intersection of mesoionic compounds and N-heterocyclic carbenes. helsinki.fi The negative charge is delocalized within the π-electron system, which includes the C4 carbon. helsinki.fi

These sydnone-derived aNHCs are distinct from most other NHCs because their highest occupied molecular orbitals (HOMOs) are π-orbitals with significant orbital coefficients on the carbene carbon atom. nih.gov This electronic structure results in extremely upfield-shifted signals for the C4 carbene carbon in ¹³C NMR spectroscopy, with reported values around δ = 152-160 ppm. helsinki.finih.gov These lithium-stabilized anions have been found to be stable in solution for extended periods in the absence of moisture. helsinki.fi The deprotonation can also be carried out on sydnone methides, which are sydnone analogues with an exocyclic carbon substituent, to generate related π-electron-rich aNHCs. helsinki.finih.govd-nb.info

The generation of these aNHCs from a readily available sydnone precursor like N-(o-Tolyl)-sydnone provides a powerful tool for further synthetic transformations, including C-C coupling reactions and the formation of metal complexes. nih.govresearchgate.net

Synthetic Utility of Sydnone Methide Intermediates

Sydnone methides are a class of mesoionic compounds that serve as versatile intermediates in organic synthesis. d-nb.info They are the carbon analogues of the more widely known sydnones and sydnone imines, which feature exocyclic oxygen and nitrogen substituents, respectively. d-nb.info Derived from N-arylsydnones such as N-(o-tolyl)-sydnone, these methides possess a unique electronic structure that enables a range of chemical transformations. Their utility stems primarily from the reactivity of the exocyclic double bond and the ability to generate anionic N-heterocyclic carbenes (NHCs) through deprotonation at the C4 position of the 1,2,3-oxadiazolium ring. d-nb.inforesearchgate.net

The general synthesis of N-aryl sydnone methides involves the reaction of the corresponding N-arylsydnone with trifluoromethylsulfonic anhydride, followed by treatment with a suitable carbon nucleophile in the presence of a base like N,N-diisopropylethylamine. d-nb.info For instance, N-(p-tolyl)sydnone has been successfully converted into (E)-5-(1-Cyano-2-oxopropylidene)-3-(4'-tolyl)sydnone using this method. d-nb.info

Table 1: Representative Synthesis of a Sydnone Methide from N-(4'-tolyl)sydnone This table is interactive. Click on the headers to sort.

| Precursor | Reagents | Product | Yield |

|---|

The synthetic applications of these intermediates are diverse. The exocyclic C=C double bond can undergo reactions such as reductive Heck-type transformations. For example, sydnone methides can be converted into sydnone methide amides in good yields using palladium(II) acetate in the presence of formic acid. d-nb.info

A particularly significant area of their utility is the generation of anionic N-heterocyclic carbenes. The C4-position of the sydnone methide is sufficiently acidic to be deprotonated, leading to the formation of these highly reactive carbenic species. d-nb.inforesearchgate.net These anionic NHCs have been characterized by spectroscopic methods, including ¹³C NMR spectroscopy, and can be trapped by various electrophiles, opening pathways to novel functionalized molecules. d-nb.info

Key synthetic applications involving the trapping of these anionic carbene intermediates include:

Formation of Selenoethers : Reaction of the anionic NHC with elemental selenium, followed by methylation, yields the corresponding selenoethers. d-nb.info

Synthesis of Phosphanyl-Substituted Methides : Trapping the carbene with reagents like diisopropylphosphane chloride (iPr₂PCl) results in the formation of 4-phosphanylsydnone methides. d-nb.info

Carbon-Carbon Coupling Reactions : The anionic carbenes can participate in palladium- and copper-catalyzed C-C coupling reactions with aryl halides, such as 1-fluoro-4-iodobenzene, to form C4-arylated sydnone methides. researchgate.net

Formation of Metal Complexes : The anionic NHCs serve as ligands for the synthesis of various metal complexes, including those with mercury, gold, and rhodium. researchgate.net

The reactivity and synthetic pathways originating from N-(o-tolyl)-sydnone methide intermediates are summarized in the table below.

Table 2: Synthetic Transformations of Sydnone Methide Intermediates This table is interactive. You can filter the data by entering a search term.

| Intermediate | Reaction Type | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Sydnone Methide | Reductive Heck | Pd(OAc)₂, Formic Acid | Sydnone Methide Amide | d-nb.info |

This dual reactivity—at both the exocyclic double bond and the C4 position—establishes sydnone methides derived from N-(o-tolyl)-sydnone as valuable and versatile building blocks in modern synthetic chemistry, providing access to a wide array of complex heterocyclic structures and organometallic compounds. d-nb.inforesearchgate.net

Spectroscopic and Structural Characterization in N O Tolyl Sydnon Research

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgresearchgate.netcarlroth.com

NMR spectroscopy is a cornerstone technique for the characterization of sydnones, offering insights into the electronic distribution within both the heterocyclic sydnone (B8496669) ring and its substituents.

The proton NMR spectrum of N-(o-tolyl)-sydnone displays characteristic signals for the protons of the sydnone ring and the o-tolyl group. The lone proton on the sydnone ring (H-4) typically appears as a sharp singlet in a distinct region of the spectrum. For comparison, in N-phenylsydnone, this proton resonates at approximately 6.72 ppm when measured in CDCl₃. rsc.org The electronic environment of the o-tolyl substituent significantly influences the chemical shifts of its aromatic protons. These protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The methyl group protons of the tolyl substituent are expected to resonate as a singlet in the upfield region, typically around 2.4-2.5 ppm, as seen in related tolyl-substituted sydnones. derpharmachemica.com

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Sydnone H-4 | ~6.7 | Singlet |

| o-Tolyl Aromatic Protons | 7.0 - 8.0 | Multiplet |

| o-Tolyl Methyl Protons | ~2.4 - 2.5 | Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon framework of N-(o-tolyl)-sydnone. The carbonyl carbon (C-5) of the sydnone ring is particularly noteworthy, typically resonating in the downfield region around 168-170 ppm. rsc.org This chemical shift is indicative of a carbonyl group with significant single-bond character due to the delocalization of the negative charge within the mesoionic ring. The C-4 carbon of the sydnone ring, attached to the proton, typically appears at approximately 93-94 ppm. rsc.org The carbons of the o-tolyl ring exhibit signals in the aromatic region (typically 120-140 ppm), with the quaternary carbon attached to the nitrogen of the sydnone ring showing a distinct chemical shift. oregonstate.edulibretexts.org The methyl carbon of the tolyl group will have a characteristic upfield signal. wisc.edu

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| Sydnone C=O (C-5) | 168 - 170 |

| Sydnone C-4 | 93 - 94 |

| o-Tolyl Aromatic Carbons | 120 - 140 |

| o-Tolyl Methyl Carbon | ~20 - 22 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis.rsc.orgcarlroth.comd-nb.info

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-siegen.de In the study of N-(o-tolyl)-sydnone, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1740-1770 cm⁻¹. neliti.com The exact frequency can be influenced by the electronic effects of the substituent on the nitrogen atom. The relatively high frequency of this absorption, compared to a standard ketone, is a hallmark of the sydnone ring and reflects the unique electronic structure and partial double bond character of the exocyclic C=O bond. d-nb.infohelsinki.fi Other characteristic bands in the IR spectrum would include C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic ring. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Structure Elucidation.rsc.orgresearchgate.netbeilstein-journals.orghelsinki.fi

X-ray diffraction studies on closely related compounds, such as 3-(p-tolyl)sydnone, reveal key structural features that can be extrapolated to the o-tolyl isomer. researchgate.net The exocyclic C=O bond length is typically found to be around 1.20 Å, which is consistent with a carbonyl double bond. neliti.comnih.gov The bond lengths within the sydnone ring reflect its mesoionic and aromatic character. For instance, the N-N bond is approximately 1.31 Å, and the N-O bond is around 1.37 Å. helsinki.fi The C-C bond within the ring is typically about 1.38 Å. helsinki.fi The bond angles within the five-membered ring deviate from a regular pentagon, accommodating the different atoms and their bonding requirements. The tolyl ring is generally not coplanar with the sydnone ring, with a significant dihedral angle between the two planes. nih.gov

| Bond | Typical Bond Length (Å) |

|---|---|

| C=O | ~1.20 |

| N-N | ~1.31 |

| N-O | ~1.37 |

| C-C (ring) | ~1.38 |

| N-C (ring) | ~1.35 |

A critical structural feature of sydnones confirmed by X-ray crystallography is the planarity of the heterocyclic ring. lew.ro This planarity is a prerequisite for the delocalization of π-electrons, which is responsible for the mesoionic character and aromaticity of the sydnone system. While the sydnone ring itself is planar, the substituent at the N-3 position, in this case, the o-tolyl group, is typically twisted out of this plane due to steric hindrance. nih.govresearchgate.net This twisting can affect the degree of electronic conjugation between the aromatic substituent and the sydnone ring. Despite this, the inherent planarity of the sydnone core is maintained, which is crucial for its chemical reactivity and properties. lew.ro

Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique in chemical research, providing crucial information about the molecular weight and structure of compounds. In the study of N-(o-Tolyl)-sydnone, MS is primarily utilized for two key purposes: confirming the molecular identity of the synthesized compound and monitoring the progress of chemical reactions in real-time. Techniques such as electrospray ionization (ESI) and electron impact (EI) are commonly employed, often coupled with chromatography methods like Liquid Chromatography (LC-MS) for complex mixtures. rsc.orgacdlabs.com

Molecular Identity Confirmation

The primary step in the mass spectrometric analysis of a new compound is the identification of the molecular ion peak (M⁺). chemguide.co.uk This peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule after losing one electron, effectively providing its molecular weight. savemyexams.com For N-(o-Tolyl)-sydnone (C₉H₈N₂O₂), the calculated molecular weight is approximately 176.17 g/mol . Therefore, in its mass spectrum, the molecular ion peak is expected at an m/z value of 176.

High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the determination of the compound's elemental composition and confirming its molecular formula. rsc.orgwhiterose.ac.uk

Fragmentation Analysis

Beyond identifying the molecular ion, mass spectrometry provides structural insights through the analysis of fragmentation patterns. libretexts.org When the molecular ion breaks apart in the mass spectrometer, it forms smaller, charged fragments. This pattern is reproducible and characteristic of the molecule's structure.

For sydnones, a common fragmentation pathway involves the cleavage of the heterocyclic ring. Studies on various sydnone derivatives indicate that they can undergo cycloaddition reactions with subsequent elimination of carbon dioxide (CO₂), or they may fragment through the loss of a nitroso radical (•NO) and carbon monoxide (CO). beilstein-journals.orgbeilstein-journals.org

In the case of N-(o-Tolyl)-sydnone, the fragmentation is expected to originate from both the sydnone ring and the o-tolyl substituent.

Loss of NO and CO: The initial fragmentation may involve the loss of a nitroso radical (•NO, 30 Da), followed by the expulsion of a carbon monoxide molecule (CO, 28 Da).

Formation of Tolyl Cation: Cleavage of the N-N bond can lead to the formation of an o-tolyl cation or related fragments.

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for toluene (B28343) derivatives involves rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. wvu.edu

The table below outlines the expected major fragments for N-(o-Tolyl)-sydnone based on general fragmentation principles for sydnones and aromatic compounds.

| m/z Value | Proposed Fragment Ion | Proposed Structure | Origin |

|---|---|---|---|

| 176 | [C₉H₈N₂O₂]⁺ | N-(o-Tolyl)-sydnone | Molecular Ion (M⁺) |

| 146 | [C₉H₈NO]⁺ | [M-NO]⁺ | Loss of •NO from the sydnone ring |

| 118 | [C₈H₈N]⁺ | [M-NO-CO]⁺ | Sequential loss of •NO and CO |

| 91 | [C₇H₇]⁺ | Tropylium ion | Fragmentation of the o-tolyl group |

Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of a chemical synthesis. rsc.org For the synthesis of N-(o-Tolyl)-sydnone, which could be prepared from N-(o-tolyl)glycine, LC-MS allows researchers to track the consumption of reactants and the formation of the desired product over time. By taking small aliquots from the reaction mixture at different intervals, one can analyze the relative abundance of the starting materials, intermediates, and the final N-(o-Tolyl)-sydnone product. This provides valuable data for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.

The table below illustrates a conceptual dataset for monitoring the synthesis of N-(o-Tolyl)-sydnone from a hypothetical precursor using LC-MS.

| Reaction Time (hours) | Relative Abundance of N-(o-tolyl)glycine (Reactant) [%] | Relative Abundance of N-nitroso-N-(o-tolyl)glycine (Intermediate) [%] | Relative Abundance of N-(o-Tolyl)-sydnone (Product, m/z 176) [%] |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 45 | 50 | 5 |

| 3 | 10 | 25 | 65 |

| 5 | <1 | 5 | 94 |

Advanced Research Methodologies and Directions for N O Tolyl Sydnon

Kinetic and Mechanistic Investigations of N-(o-Tolyl)-sydnone Reactions

The study of reaction kinetics and mechanisms is fundamental to understanding and optimizing the chemical behavior of N-(o-tolyl)-sydnone. These investigations delve into the intricate details of how reactions proceed, including the sequence of bond-making and bond-breaking events, the energies involved, and the factors that influence the reaction's speed and outcome.

Elucidation of Reaction Pathways (e.g., Concerted vs. Stepwise)

A primary focus of mechanistic studies is to determine whether a reaction proceeds through a concerted or a stepwise pathway. A concerted reaction involves the simultaneous breaking and forming of multiple bonds in a single transition state. numberanalytics.com In contrast, a stepwise mechanism involves one or more intermediates, with distinct transition states for each step. youtube.com

For sydnone (B8496669) cycloaddition reactions, this distinction is crucial. In a thermal [3+2] cycloaddition, the sydnone can act as a cyclic azomethine imine. beilstein-journals.org Photochemical cycloadditions, on the other hand, may proceed through the formation of a nitrile imine intermediate. beilstein-journals.org The nature of the dipolarophile (the other reactant in the cycloaddition) and the reaction conditions (thermal vs. photochemical) can dictate the operative pathway.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and calculating the energy profiles of both concerted and stepwise mechanisms. nih.gov Experimental techniques like kinetic isotope effect studies can also provide evidence to distinguish between these pathways. For instance, a significant kinetic isotope effect might suggest a stepwise mechanism where a particular bond is broken in the rate-determining step. nih.gov

Table 1: Comparison of Concerted and Stepwise Mechanisms in Sydnone Reactions

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Intermediate | None | One or more intermediates are formed. youtube.com |

| Transition State | A single transition state. numberanalytics.com | Multiple transition states. youtube.com |

| Bond Formation/Breaking | Occurs simultaneously. numberanalytics.com | Occurs in separate, sequential steps. youtube.com |

| Energy Profile | A single energy barrier. | Multiple energy barriers corresponding to each step. |

| Typical Sydnone Reaction | Thermal 1,3-dipolar cycloadditions can be concerted. beilstein-journals.org | Photochemical reactions often proceed stepwise via a nitrile imine. beilstein-journals.org |

Study of Substituent Effects on Reaction Rate and Selectivity

The electronic and steric properties of substituents on the N-(o-tolyl)-sydnone ring and the reacting partner significantly influence the reaction rate and selectivity. The ortho-tolyl group itself introduces specific steric and electronic effects that can be compared to other aryl or alkyl substituents at the N-3 position.

Electron-donating groups on the aryl ring of the sydnone can increase the electron density of the sydnone ring, which may affect its reactivity in cycloaddition reactions. numberanalytics.com Conversely, electron-withdrawing groups can make the sydnone more electrophilic. In strain-promoted sydnone-alkyne cycloadditions (SPSAC), electron-poor sydnones have been shown to react faster, indicating an inverse-electron-demand mechanism. thieme-connect.de

The position of substituents also plays a critical role. For example, in the direct arylation of sydnones, the nature and position of substituents on the aryl coupling partner have a broad scope of tolerance. whiterose.ac.uk The steric hindrance from the ortho-methyl group in N-(o-tolyl)-sydnone can influence the regioselectivity of cycloaddition reactions, favoring the formation of one regioisomer over another.

Kinetic studies, where reaction rates are measured under varying substituent patterns, provide quantitative data on these effects. ox.ac.uk This information is invaluable for designing new reactions and for fine-tuning the properties of the resulting products. numberanalytics.com

Table 2: Influence of Substituents on Sydnone Reactivity

| Substituent Type | Position | Effect on Reaction Rate | Effect on Selectivity |

| Electron-Donating Group | On Sydnone Ring | Can increase or decrease rate depending on the reaction mechanism. numberanalytics.com | Can influence regioselectivity. |

| Electron-Withdrawing Group | On Sydnone Ring | Generally increases the rate of inverse-electron-demand cycloadditions. thieme-connect.de | Can enhance regioselectivity. |

| Bulky Substituent | C-4 Position | May decrease the reaction rate due to steric hindrance. thieme-connect.de | Can significantly influence regioselectivity. thieme-connect.de |

| Substituent on Reactant | Dipolarophile | Electronic nature (electron-rich or -poor) determines the type of cycloaddition (normal vs. inverse-electron-demand). | Steric bulk influences regioselectivity. |

Application of N-(o-Tolyl)-sydnone as a Synthon in Complex Molecule Synthesis

Sydnones, including N-(o-tolyl)-sydnone, are valuable synthons in organic chemistry. ijcrt.org Their ability to undergo 1,3-dipolar cycloaddition reactions makes them powerful tools for constructing a variety of complex molecules, particularly nitrogen-containing heterocycles. researchgate.net

Precursor to Diverse Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Oxadiazoles)

The most prominent application of sydnones is in the synthesis of pyrazoles. mdpi.com The reaction of a sydnone with an alkyne, through a [3+2] cycloaddition, leads to the formation of a pyrazole (B372694) with the extrusion of carbon dioxide. thieme-connect.de This method is highly versatile and allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the sydnone and the alkyne. mdpi.com For instance, the reaction of N-(o-tolyl)-sydnone with various alkynes would yield 1-(o-tolyl)-pyrazoles. The copper-catalyzed sydnone-alkyne cycloaddition reaction provides a robust, one-pot procedure for constructing 1,4-disubstituted pyrazoles from arylglycines. acs.org

While pyrazole synthesis is the most common, the reactivity of the sydnone ring can be harnessed to produce other heterocycles. For example, rearrangement of the sydnone ring itself can lead to the formation of 1,3,4-oxadiazolin-2-ones. researchgate.net Furthermore, the pyrazole products derived from sydnones can serve as intermediates for the synthesis of other heterocyclic systems. Sydnones are considered valuable precursors for a variety of heterocycles including imidazoles and oxadiazoles. benthamscience.com

Role in the Synthesis of Functionalized Organic Scaffolds

Beyond the synthesis of simple heterocycles, N-(o-tolyl)-sydnone can be employed to build more complex and functionalized organic scaffolds. osti.gov These scaffolds can serve as the core structures for developing new materials or biologically active molecules. The term "scaffold" refers to a core molecular framework to which various functional groups can be attached. osti.gov

The pyrazole ring, readily accessible from N-(o-tolyl)-sydnone, is a common scaffold in medicinal chemistry. By choosing appropriate alkynes for the cycloaddition reaction, various functionalities can be introduced into the final pyrazole product. This allows for the systematic exploration of structure-activity relationships. The direct arylation of N-alkylsydnones is a key step in the synthesis of pyrazole-based analogues of combretastatin (B1194345) A4 (CA4), a potent anticancer agent. whiterose.ac.uk

Furthermore, the sydnone moiety can be incorporated into larger molecular architectures before the cycloaddition step. This strategy has been used to synthesize complex polycyclic compounds. For example, intramolecular [3+2] cycloadditions of sydnones tethered to stilbene (B7821643) moieties have been used to create diverse heteropolycyclic systems. beilstein-journals.org

Interdisciplinary Research with Materials Science Considerations

The unique electronic and structural properties of N-(o-tolyl)-sydnone and its derivatives open up avenues for interdisciplinary research, particularly in materials science. alemnis.com Materials science focuses on the relationship between the structure of materials at molecular or atomic scales and their macroscopic properties. dhu.edu.cn

The mesoionic nature of the sydnone ring, with its delocalized positive and negative charges, results in a large dipole moment. neliti.com This inherent polarity can influence the self-assembly and bulk properties of materials incorporating this moiety. The introduction of the N-(o-tolyl)-sydnone unit into polymers or other materials could lead to novel dielectric or non-linear optical properties.

The cycloaddition chemistry of sydnones is also relevant to materials science. The formation of stable pyrazole linkages can be used in polymer synthesis or for the surface modification of materials. The "click chemistry" nature of some sydnone reactions, particularly strain-promoted cycloadditions, allows for efficient and specific conjugation under mild conditions, which is highly desirable in materials and biological applications. thieme-connect.de

Research in this area could involve the synthesis of polymers with pendant N-(o-tolyl)-sydnone groups, which could then be cross-linked or functionalized through cycloaddition reactions. Another direction is the development of functional dyes or electronic materials based on the sydnone core, where the electronic properties are tuned by the ortho-tolyl substituent and other groups on the ring. The study of how the molecular structure of N-(o-tolyl)-sydnone influences the properties of resulting materials is a key aspect of this interdisciplinary approach.

Table 3: Potential Materials Science Applications of N-(o-Tolyl)-sydnone

| Application Area | Rationale | Potential Outcome |

| Polymer Modification | Sydnone cycloaddition provides a "click" reaction for polymer functionalization or cross-linking. | Polymers with tailored properties such as improved thermal stability or specific functionalities. |

| Non-linear Optical Materials | The large dipole moment and polarizability of the sydnone ring. | Materials with second-order non-linear optical responses for applications in optoelectronics. |

| Functional Dyes | The chromophoric nature of the sydnone ring and its derivatives. researchgate.net | Novel dyes with tunable absorption and emission properties for sensing or imaging. |

| Liquid Crystals | The rigid, polar structure of the sydnone core. | New liquid crystalline materials with unique phase behavior. |

Potential Integration into Electroactive Polymers or Nanomaterials

The unique mesoionic structure of N-(o-Tolyl)-sydnone, characterized by delocalized positive and negative charges within its heterocyclic ring, presents intriguing possibilities for its integration into advanced materials such as electroactive polymers and nanomaterials. lew.rod-nb.info While direct synthesis of such materials from N-(o-Tolyl)-sydnone is an emerging area of research, its known reactivity and electronic properties provide a strong foundation for these future applications.

Research has suggested that cycloaddition reactions involving mesoionic compounds can lead to polymers with desirable characteristics, including high thermal stability and low dielectric constants. researchgate.net Furthermore, the synthesis of heterocycles with extended conjugation through sydnone cycloadditions has been proposed as a route to conducting polymers. lew.ro The inherent polarity and electron-rich nature of the N-(o-Tolyl)-sydnone ring could influence the electronic behavior of the resulting polymer, potentially leading to electroactive properties. Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field, and the inclusion of the polar sydnone moiety could enhance these characteristics. whiterose.ac.uk

In the realm of nanomaterials, the precise structure of N-(o-Tolyl)-sydnone offers potential for bottom-up synthesis approaches. The defined geometry and functional groups of the molecule could be utilized to direct the self-assembly of nanostructures. Additionally, sydnone derivatives have been explored for the synthesis of novel mesoionic compounds and have been incorporated into ligands for metal complexes. ugm.ac.idresearchgate.net This suggests the possibility of creating N-(o-Tolyl)-sydnone-based metal-organic frameworks (MOFs) or other coordinated nanomaterials with tailored electronic and catalytic properties.

Exploring Physicochemical Properties for Advanced Materials Development

The development of advanced materials from N-(o-Tolyl)-sydnone is intrinsically linked to a thorough understanding of its physicochemical properties. Key among these are its electronic and electrochemical characteristics, which are pivotal for applications in electroactive materials.